3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
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Overview
Description
3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazolo[3,4-b]pyridine core.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been associated with a wide range of biomedical applications . They have been used in the development of drugs for the treatment of various diseases, including central nervous system disorders, viral infections, inflammation, tumors, cardiovascular diseases, and bacterial diseases .
Mode of Action
It’s known that the pyrazolo[3,4-b]pyridines have a close similarity with the purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner as these bases, possibly by binding to the active sites of enzymes or receptors.
Biochemical Pathways
Given the wide range of biomedical applications of pyrazolo[3,4-b]pyridines , it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine class have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride may be used to study biological pathways and interactions. Its potential as a pharmacological agent can be explored in various assays and experiments.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be used in the production of materials, chemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole
1H-Pyrazolo[3,4-b]pyridin-5-amine
Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6;/h3-5H,1-2,10H2,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUUCVLWYAHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=C(C=NC3=NN2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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